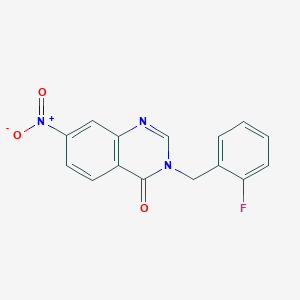
2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide
Descripción general
Descripción
2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide, also known as 4-Chloro-N-((3-pyridinylmethylene)amino)benzenesulfonamide, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has a number of interesting properties, including antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit certain enzymes and proteins.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
The compound has been associated with research into antineoplastic (anti-cancer) activities. Specifically, 1,2-bis(arylsulfonyl)-1-methylhydrazines, closely related to the compound , have shown promising results in increasing the survival time of tumor-bearing mice, indicating potential utility in cancer treatment (Shyam et al., 1986).
Anticonvulsant Activity
Research has indicated that certain derivatives related to this compound, particularly those bearing a sulfonamide group, have significant anticonvulsant activity. This implies potential applications in treating seizures and other neurological disorders (Siddiqui et al., 2010).
Pharmacokinetics Research
While not directly about the compound, related research has investigated the pharmacokinetics of compounds with similar structures. This includes studying their distribution and concentration in biological systems, which can be crucial for understanding the behavior of pharmaceuticals within the body (Yamada et al., 1990).
Metabolic Studies
Metabolites of compounds structurally similar to 2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide have been studied for their effects on drug-metabolizing enzymes in the liver. Understanding these interactions is essential for drug development and safety assessment (Kimura et al., 1983).
Carcinogenicity Tests
Certain environmental and industrial chemicals structurally related to the compound have been tested for carcinogenicity. These studies are vital for assessing the potential cancer risks associated with chemical exposure (Weisburger et al., 1981).
Anti-tumour and Anti-metastatic Activity
Investigations into similar compounds have shown effectiveness as anti-tumour and anti-metastatic agents. This indicates potential for developing new cancer treatments (Fenichel et al., 1976).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-12-3-5-13(6-4-12)20-10-14(19)18-17-9-11-2-1-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSRSHGKWBVBM-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324196 | |
| Record name | 2-(4-chlorophenyl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329699-47-0 | |
| Record name | 2-(4-chlorophenyl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)

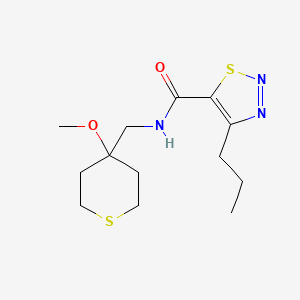
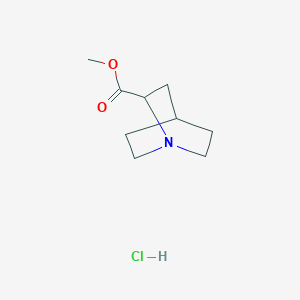
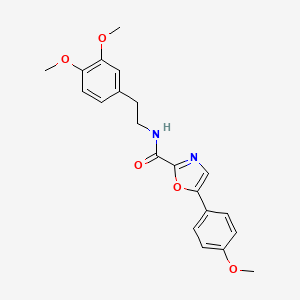
methanone](/img/structure/B2511265.png)
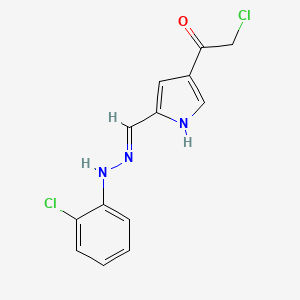
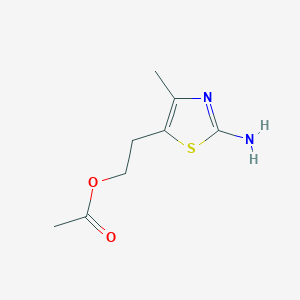
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
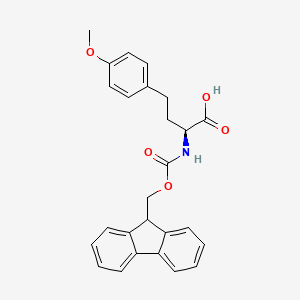
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
